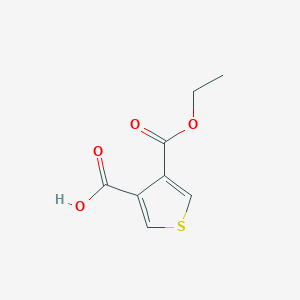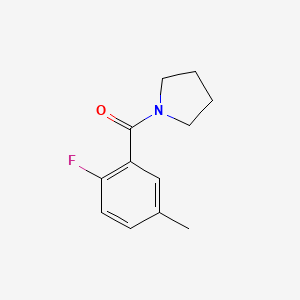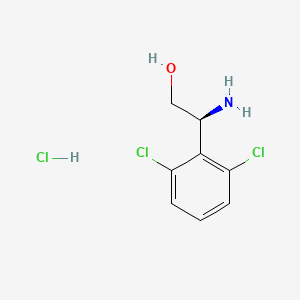
(3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C11H11F2NO It is characterized by the presence of a difluorophenyl group and a pyrrolidinyl group attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3,5-difluorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and ensure consistent product quality. Purification is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: (3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methanol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of (3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
- (3,4-Difluorophenyl)(pyrrolidin-1-yl)methanone
- (3,5-Difluorophenyl)(morpholin-1-yl)methanone
- (3,5-Difluorophenyl)(piperidin-1-yl)methanone
Comparison:
- (3,4-Difluorophenyl)(pyrrolidin-1-yl)methanone: Similar in structure but with a different fluorine substitution pattern, which can affect its reactivity and biological activity.
- (3,5-Difluorophenyl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring, leading to different steric and electronic properties.
- (3,5-Difluorophenyl)(piperidin-1-yl)methanone: Features a piperidine ring, which can influence its binding affinity and selectivity for biological targets .
Propriétés
Formule moléculaire |
C11H11F2NO |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
(3,5-difluorophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H11F2NO/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4H2 |
Clé InChI |
WMJSYIVBSURIBO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


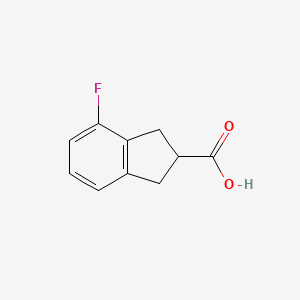

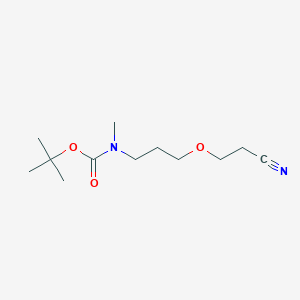
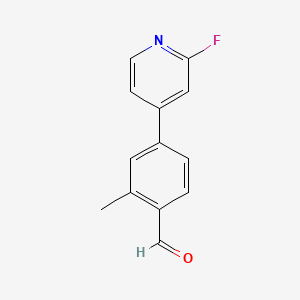
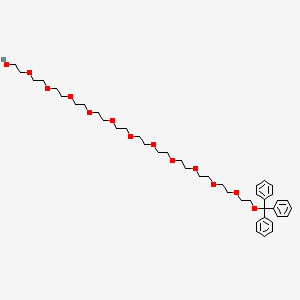
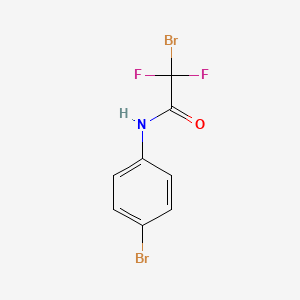
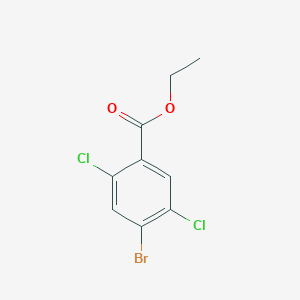
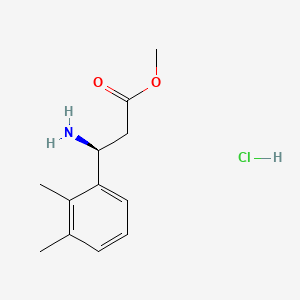
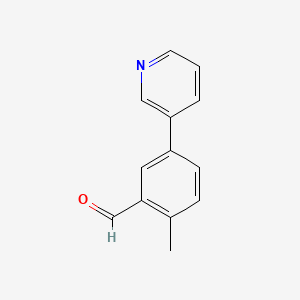
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)
